Hexythiazox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4

Synonyms

Canonical SMILES

Isomeric SMILES

Hexythiazox mode of action chitin synthesis inhibitor

Molecular Target and Mechanism of Action

The following diagram illustrates the workflow that led to the identification of CHS1 as the target site.

Experimental workflow for target identification.

- Target Protein: Chitin Synthase 1 (CHS1) [1] [2]. This enzyme catalyzes the final step in chitin biosynthesis, a critical structural component of the mite exoskeleton [2].

- Inhibitory Action: Hexythiazox inhibits an essential, non-catalytic activity of CHS1 [1] [3]. Treatment with these inhibitors leads to reduced chitin deposition, causing failure in proper development [3] [4].

- Resistance Mutation: A single nucleotide change in the CHS1 gene leads to an I1017F amino acid substitution (isoleucine to phenylalanine) [1] [3] [4]. This mutation is located in a conserved C-terminal transmembrane domain and is sufficient to confer high-level, recessive resistance [1] [2].

Resistance Data and Enantiomer Activity

The toxicological and genetic data provide strong evidence for CHS1 as the shared target. The table below summarizes resistance ratios linked to the I1017F mutation in Tetranychus urticae [4].

| Acaricide | Resistance Ratio (HexR vs. Susceptible Strain) | Genetic Basis of Resistance |

|---|---|---|

| Etoxazole | > 8,000-fold | Monogenic, recessive [4] |

| This compound | > 5,000-fold | Monogenic, recessive [4] |

| Clofentezine | 858-fold | Monogenic, recessive [4] |

Furthermore, the activity of this compound is highly enantioselective. The table below shows the dramatic difference in activity between its two enantiomers against mite eggs [5].

| Enantiomer | Absolute Configuration | Bioactivity (Against T. cinnabarinus eggs) |

|---|---|---|

| (+)-Hexythiazox | (4R, 5R) | 708 to 1,720 times more active than (4S, 5S)-enantiomer [5] |

| (-)-Hexythiazox | (4S, 5S) | Low activity [5] |

Molecular docking indicates that the higher bioactivity of (4R, 5R)-(+)-hexythiazox is due to greater interaction energy with the CHS protein compared to the (4S, 5S)-(-)-enantiomer [5].

Key Experimental Protocol: Bulk Segregant Analysis

The identification of CHS1 relied heavily on a population-level bulk segregant analysis (BSA) method coupled with high-throughput sequencing [3] [2]. The core methodology is outlined below.

- Objective: To map the genomic locus responsible for monogenic, recessive resistance to this compound, clofentezine, and etoxazole in the spider mite Tetranychus urticae [1] [3].

- Strain Used: A resistant strain (HexR) showing high-level cross-resistance to all three acaricides was isolated [4].

- Genetic Crosses: The resistant HexR strain was crossed with a susceptible reference strain (London) [4]. The F2 progeny were used for mapping.

- Bulk Construction: From the segregating F2 population, pools ("bulks") of individuals were created based on their resistant or susceptible phenotype after selection with each acaricide [1] [3].

- High-Throughput Sequencing: The genomic DNA of these bulks was sequenced [1] [2].

- Variant Analysis: Sequence data were aligned to the reference genome. The analysis focused on identifying genomic regions where the allele frequency of single-nucleotide polymorphisms (SNPs) from the resistant parent was dramatically enriched in the resistant bulk compared to the susceptible bulk [1] [2].

- Fine Mapping: This high-resolution mapping pinpointed a single, shared locus for resistance to all three compounds, which was centered on the CHS1 gene [1].

- Mutation Validation: A non-synonymous mutation (I1017F) was identified in CHS1 of the HexR strain. Its causal role was further confirmed through genetic complementation tests and its presence in other independently isolated resistant strains [1] [2].

Implications for Research and Development

Understanding this mode of action has significant practical implications.

- Resistance Management: this compound, clofentezine, and etoxazole share a common molecular target-site. Therefore, they should be considered as belonging to the same cross-resistance group [1] [6]. Rotating them with acaricides that have truly different modes of action is critical for resistance management [3] [4].

- Novel Inhibitor Design: The finding that CHS1 is the target opens new avenues for rational design of novel chitin synthesis inhibitors. Research can now focus on the specific binding site, which appears to be a non-catalytic region, to develop more effective and selective compounds [1] [7].

- Enantiomer-Specific Application: The profound difference in activity between the (4R, 5R) and (4S, 5S) enantiomers suggests that applying enriched or pure (4R, 5R)-(+)-hexythiazox could enhance efficacy and reduce environmental loading [5].

References

- 1. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, this compound and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population bulk segregant mapping uncovers resistance mutations and the mode of action of a chitin synthesis inhibitor in arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High resolution genetic mapping uncovers chitin synthase-1 ... [pmc.ncbi.nlm.nih.gov]

- 4. High resolution genetic mapping uncovers chitin synthase ... [sciencedirect.com]

- 5. Systemic evaluation of novel acaricide this compound for ... [sciencedirect.com]

- 6. Mechanisms of resistance to three mite growth inhibitors ... [cambridge.org]

- 7. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Environmental Fate and Degradation Pathways of Hexythiazox

Introduction to Hexythiazox

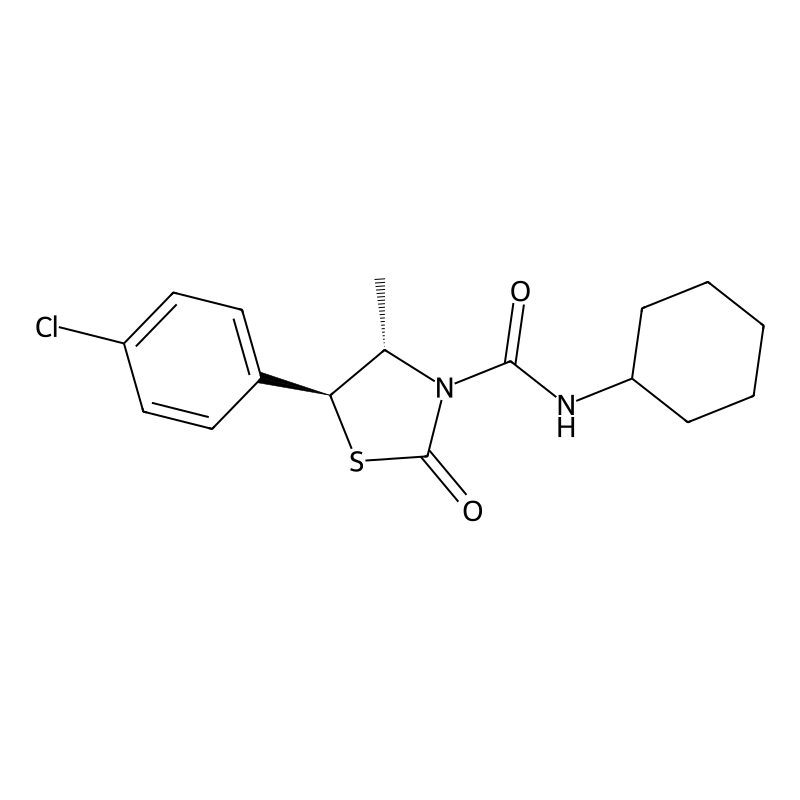

This compound (IUPAC name: (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide) is a selective carboxamide acaricide belonging to the thiazolidine chemical class, first registered in Japan in 1985 and subsequently adopted globally for agricultural mite control. This chiral pesticide exhibits strong ovicidal, larvicidal, and nymphicidal activities against phytophagous mites of the Tetranychidae family, including species such as Panonychus ulmi and Tetranychus urticae, while demonstrating relatively low toxicity to mammals and beneficial insects like bees under typical application conditions [1] [2]. This compound functions primarily as a non-systemic acaricide with both contact and stomach action, operating as a mite growth inhibitor that specifically affects CHS1 (chitin synthase 1), disrupting critical developmental processes in mite eggs and larvae [1].

The molecular structure of this compound contains two chiral centers located within its oxazolidinone ring system, resulting in the existence of two enantiomeric pairs: (4R,5R)-hexythiazox and (4S,5S)-hexythiazox. Commercial formulations are typically marketed as racemic mixtures containing equal proportions of both enantiomers, though recent research has revealed significant enantioselective differences in their biological activity, environmental behavior, and ecotoxicological profiles [1] [3]. This comprehensive review synthesizes current scientific understanding of this compound's environmental fate, degradation pathways, enantioselective effects, and analytical methodologies, providing researchers and regulatory professionals with critical information for environmental risk assessment and management.

Chemical Identity and Physicochemical Properties

This compound possesses distinctive molecular characteristics that govern its environmental behavior and biological activity. The compound appears as a white to beige crystalline powder with a melting point of 105.4°C and a boiling point of 222°C, demonstrating thermal stability up to approximately 300°C [1]. Its low water solubility (0.1 mg/L at 20°C and pH 7) combined with moderate lipophilicity (log P = 2.67) suggests potential for bioaccumulation in lipid-rich tissues and adsorption to organic matter in soil and sediment systems [1].

The table below summarizes the key physicochemical parameters of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₁ClN₂O₂S | - | [1] |

| Molecular Weight | 352.88 g/mol | - | [1] |

| Melting Point | 105.4°C | - | [1] |

| Boiling Point | 222°C | - | [1] |

| Water Solubility | 0.1 mg/L | 20°C, pH 7 | [1] |

| Octanol-Water Partition Coefficient (Log P) | 2.67 | 25°C | [1] |

| Vapor Pressure | No data | - | [1] |

| Dissociation Constant (pKa) | Not applicable | - | [1] |

The chemical structure incorporates a thiazolidinone moiety connected to a 4-chlorophenyl group and a cyclohexyl carboxamide functional group, creating a molecule with limited hydrogen bonding capacity but significant hydrophobic character. The presence of stereoisomerism due to two chiral centers in the oxazolidinone ring system is particularly noteworthy, as the enantiomers demonstrate markedly different biological activities and environmental behaviors [1]. The (4R,5R)-enantiomer exhibits substantially higher acaricidal activity compared to the (4S,5S)-enantiomer, while the latter shows greater toxicity to non-target organisms like earthworms [3].

Environmental Fate and Behavior

Soil Fate and Persistence

This compound exhibits moderate persistence in agricultural soils, with its dissipation behavior influenced by soil type, organic matter content, and microbial activity. While comprehensive half-life data in diverse soil environments remains limited, studies indicate that the compound undergoes microbial degradation as a primary dissipation route. Recent enantioselective investigations have revealed that degradation rates in soil ecosystems differ significantly between enantiomers, particularly in the presence of soil organisms like earthworms. Research demonstrates that this compound enantiomers undergo enantioselective degradation in soil-earthworm systems, with the (4S,5S)-enantiomer degrading more rapidly (half-life of 1.83 days) compared to the (4R,5R)-enantiomer (half-life of 2.07 days) [3] [4].

The bioaccumulation potential of this compound in terrestrial organisms follows similar enantioselective patterns. Earthworms (Eisenia fetida) exposed to contaminated soil show significantly different accumulation factors (AF) for the two enantiomers, with AF values ranging from 0.32-0.65 for (4S,5S)-hexythiazox compared to 0.25-0.51 for (4R,5R)-hexythiazox [4]. This preferential accumulation of the (4S,5S)-enantiomer raises important ecotoxicological concerns, particularly given its higher toxicity to non-target soil organisms.

Aquatic Environment Distribution

In aquatic systems, this compound's low water solubility and moderate lipophilicity dictate its environmental distribution, favoring association with suspended solids and sediments. The compound demonstrates strong adsorption to organic matter, which reduces its bioavailability in the water column but may potentially expose benthic organisms to higher concentrations. Regulatory assessments note that this compound is toxic to fish, necessitating precautions to prevent contamination of aquatic ecosystems [1] [3].

Plant Metabolism and Residue Dissipation

On crop surfaces, this compound undergoes relatively rapid dissipation following application, with dissipation kinetics following first-order patterns. Recent studies on greenhouse-grown vegetables report half-lives ranging from 1.47 to 2.41 days across different crops including tomatoes, cucumbers, and peppers [5]. The dissipation rate is influenced by multiple factors including crop morphology, environmental conditions (temperature, sunlight, humidity), and application timing.

Table 2: Dissipation Kinetics of this compound in Agricultural Commodities

| Crop | Application Rate (g a.i./ha) | Half-life (days) | Pre-harvest Interval (days) | Reference |

|---|---|---|---|---|

| Tomato | 50-100 | 1.47-1.84 | 3.79-5.93 | [5] |

| Cucumber | 50-100 | 1.68-2.41 | 5.65-11.78 | [5] |

| Pepper | 50-100 | 1.52-2.03 | 4.82-9.64 | [5] |

Postharvest processing significantly reduces this compound residue levels on edible crops. Simple washing with tap water for 2-5 minutes demonstrates substantial removal efficiency: up to 86.76% in tomatoes, 74.46% in cucumbers, and 65.17% in peppers [5]. This highlights the importance of appropriate food preparation practices in minimizing dietary exposure.

Enantioselective Environmental Behavior

The chiral nature of this compound has profound implications for its environmental behavior and ecological effects. Despite being applied as racemic mixtures, the individual enantiomers demonstrate markedly different behaviors in biological and environmental matrices, necessitating enantiomer-specific risk assessment approaches.

Bioaccumulation and Degradation Enantioselectivity

Recent controlled laboratory studies using earthworms (Eisenia fetida) have quantified the enantioselective bioaccumulation of this compound, revealing consistently higher accumulation of the (4S,5S)-enantiomer compared to its (4R,5R)-counterpart [3] [4]. The accumulation factors (AF) demonstrate distinct enantiomer-specific patterns, with (4S,5S)-HTX and (4R,5R)-HTX exhibiting AF ranges of 0.32-0.65 and 0.25-0.51, respectively [4]. This preferential accumulation suggests possible differences in uptake efficiency, tissue distribution, or biotransformation rates between enantiomers.

Degradation kinetics in earthworms also exhibit significant enantioselectivity, with the (4R,5R)-enantiomer demonstrating greater persistence (half-life of 2.07 days) compared to the (4S,5S)-enantiomer (half-life of 1.83 days) [4]. This differential degradation pattern may contribute to the observed disparities in bioaccumulation potential and ultimately influence the overall environmental fate of this compound enantiomers.

Toxicity Enantioselectivity

The toxicological profiles of this compound enantiomers toward target and non-target organisms show striking differences. Against mite species (Tetranychus cinnabarinus and Tetranychus urticae), the (4R,5R)-enantiomer exhibits markedly higher acaricidal activity - reportedly 708-fold and 1719-fold more effective against eggs of these species, respectively, compared to the (4S,5S)-enantiomer [3]. In contrast, the (4S,5S)-enantiomer demonstrates greater toxicity to non-target organisms like earthworms [3] [4].

This divergent toxicity profile presents both challenges and opportunities for environmental risk management. The development of enantiopure formulations containing primarily the (4R,5R)-enantiomer could potentially maintain acaricidal efficacy while reducing adverse effects on non-target soil organisms, though comprehensive environmental safety assessments would be necessary before implementation.

Table 3: Enantioselective Properties of this compound Enantiomers

| Parameter | (4R,5R)-Hexythiazox | (4S,5S)-Hexythiazox | Reference |

|---|---|---|---|

| Acaricidal Activity | 708-1719× higher against mite eggs | Lower activity | [3] |

| Earthworm Toxicity | Lower toxicity | Higher toxicity | [3] [4] |

| Bioaccumulation Factor in Earthworms | 0.25-0.51 | 0.32-0.65 | [4] |

| Degradation Half-life in Earthworms | 2.07 days | 1.83 days | [4] |

Analytical Methodologies

Sample Extraction and Cleanup

The analysis of this compound residues in environmental and biological matrices typically employs modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which provides efficient extraction and cleanup for a wide range of sample types [5]. The standard protocol involves:

- Extraction: Homogenized samples (2-3 kg representative samples cut into 2-3 cm segments) are extracted with acetonitrile (1% formic acid) followed by salt-out partitioning using anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) [5].

- Cleanup: The extract undergoes purification using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and multi-walled carbon nanotubes (MWCNTs) to remove interfering matrix components such as organic acids, pigments, and sugars [5].

- Concentration: The purified extract is concentrated under a gentle nitrogen stream and reconstituted in appropriate solvent (typically acetonitrile or methanol) prior to instrumental analysis [5].

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to provide confirmatory analysis [5]. Key analytical parameters include:

- Chromatographic Separation: Utilizing C18 reversed-phase columns (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 × 100 mm) with mobile phases consisting of aqueous ammonium formate/formic acid and methanol or acetonitrile [5].

- Mass Spectrometric Detection: Employing electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for selective detection and quantification [5].

- Enantioselective Analysis: Chiral separation requires specialized chromatographic columns (e.g., chiral HPLC) capable of resolving (4R,5R)- and (4S,5S)-enantiomers, typically using polysaccharide-based chiral stationary phases [3].

The method validation parameters for this compound analysis generally demonstrate excellent performance characteristics, with linearity (R² > 0.999) across concentration ranges of 0.1-100 mg/L, corresponding to 0.05-50 mg/kg for individual enantiomers, and satisfactory accuracy (recovery rates of 83.4-97.2%) and precision (relative standard deviations < 7.5%) [3] [5].

Metabolic Pathways and Mechanisms

Mode of Action in Target Species

This compound exerts its acaricidal effects primarily through growth inhibition by interfering with chitin synthesis and cuticle formation during mite development. The compound specifically targets CHS1 (chitin synthase 1), a critical enzyme in the biosynthesis of chitin, which is an essential structural component of the arthropod exoskeleton [1]. This mode of action classifies this compound in the IRAC Group 10A compounds, which act as mite growth inhibitors affecting embryogenesis and larval development [1].

The biochemical mechanism involves disruption of the molting process in immature mite stages (eggs, larvae, and nymphs), leading to arrested development and mortality. Interestingly, this compound demonstrates limited activity against adult mites, though exposure significantly reduces oviposition and egg viability in adult females [3]. The enantioselective activity observed between (4R,5R)- and (4S,5S)-hexythiazox suggests stereospecific interactions with the target site, though the precise molecular mechanisms underlying this selectivity require further investigation.

Metabolic Perturbations in Non-Target Organisms

Recent metabolomic studies using earthworms (Eisenia fetida) have revealed that this compound exposure induces enantiomer-specific metabolic disruptions in non-target organisms [3] [4]. Untargeted metabolomics approaches utilizing UPLC-MS have identified significant perturbations in multiple biochemical pathways following exposure to individual this compound enantiomers:

Diagram: Enantiomer-Specific Metabolic Perturbations Induced by this compound in Earthworms

The (4R,5R)-enantiomer primarily disrupts amino acid metabolism and lipid metabolism, evidenced by downregulation of threonine, leucine, aspartic acid, and tryptophan alongside upregulation of carnitine and triacylglycerol [4]. In contrast, the (4S,5S)-enantiomer predominantly affects glycolysis, amino acid metabolism, and nucleic acid biosynthesis, characterized by altered levels of citrulline, asparagine, alanine, homophenylalanine, phenylalanine, tryptophan, and phosphoenolpyruvate [4]. These metabolic disturbances ultimately impact fundamental physiological processes including energy metabolism, oxidative stress response, and urea cycle function in exposed organisms.

Regulatory Status and Risk Assessment

Global Regulatory Approvals

This compound maintains approved status under the European Union's EC Regulation 1107/2009, with its inclusion expiration date set for January 31, 2027 [1]. The compound is not currently classified as a Candidate for Substitution (CfS) in the EU, indicating that regulatory authorities have not identified it as posing significantly higher risks compared to other available substances [1]. Internationally, this compound registrations exist in multiple countries including Australia, Morocco, and the United States, reflecting its global importance in agricultural pest management [1].

In the United States, the Environmental Protection Agency has established tolerances for residues of this compound on various agricultural commodities, including sugar beets (0.15 ppm in roots, 1.5 ppm in tops, and 0.60 ppm in dried pulp) and forage crops (20 ppm in alfalfa forage, 60 ppm in alfalfa hay) [6]. These tolerance levels are periodically reviewed and adjusted based on ongoing safety assessments and emerging scientific evidence.

Dietary and Ecological Risk Assessment

Chronic dietary risk assessment for this compound indicates minimal long-term consumer concerns, with hazard quotient (%HQ) values remaining below the 100% threshold across various exposure scenarios [5]. Studies evaluating residue dissipation in vegetables (tomatoes, cucumbers, peppers) have demonstrated that pre-harvest intervals (PHIs) of 3.79-11.78 days, depending on crop and application rate, effectively reduce terminal residues to levels compliant with established maximum residue limits (MRLs) [5].

From an ecological perspective, this compound demonstrates low risk to bees under typical application conditions and minimal impacts on natural enemy species, though it presents recognized hazards to aquatic organisms, particularly fish [3]. These ecological characteristics support its integration into integrated pest management (IPM) programs targeting mite pests while conserving beneficial arthropod populations.

Research Gaps and Future Directions

Despite extensive study of this compound, several critical knowledge gaps warrant further investigation:

- Complete Environmental Fate Profile: Additional studies are needed to elucidate degradation pathways and transformation products in diverse environmental matrices, particularly under realistic field conditions.

- Molecular Mechanisms of Enantioselectivity: The precise interactions between this compound enantiomers and biological targets require clarification at the molecular level to explain the observed differences in activity and toxicity.

- Long-term Ecological Impacts: Chronic effects at population and community levels in terrestrial and aquatic ecosystems remain inadequately characterized, particularly regarding repeated applications and potential synergistic interactions with other agrochemicals.

- Advanced Remediation Strategies: Development of efficient, cost-effective remediation technologies for this compound contamination in soil and water would enhance environmental management options.

Future research should prioritize enantiomer-specific risk assessment approaches that account for the divergent behaviors and effects of individual stereoisomers. Furthermore, the development of enantiopure formulations containing primarily the (4R,5R)-enantiomer could potentially maintain efficacy against target pests while reducing environmental burdens and non-target effects, representing a promising direction for sustainable pesticide innovation.

Conclusion

This compound remains an important tool for managing mite pests in agricultural systems worldwide, offering favorable selectivity toward beneficial insects alongside strong efficacy against target species. However, its environmental persistence, potential for bioaccumulation, and enantioselective effects necessitate careful management and continued monitoring. The chiral nature of this compound presents both challenges and opportunities for environmental risk assessment, as the distinct behaviors and toxicities of its enantiomers complicate regulatory decisions while simultaneously offering pathways for developing more selective and environmentally compatible formulations.

References

- 1. This compound (Ref: NA 73) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. Enantioselective study of this compound in earthworms ... [sciencedirect.com]

- 4. Enantioselective study of this compound in earthworms ... [pubmed.ncbi.nlm.nih.gov]

- 5. Monitoring this compound residues in vegetables using LC-MS/MS [arabjchem.org]

- 6. This compound; Pesticide Tolerances [federalregister.gov]

Hexythiazox stereoisomerism and chiral centers

Chiral Centers and Stereoisomerism

Hexythiazox contains two chiral carbon atoms in its oxazolidinone ring system, leading to the existence of multiple stereoisomers [1]. Commercial formulations are typically a racemic mixture, meaning they contain a 1:1 ratio of the two enantiomers [1] [2] [3]:

- (4R,5R)-hexythiazox, also referred to as (+)-HTZ

- (4S,5S)-hexythiazox, also referred to as (-)-HTZ [4]

The absolute configuration and elution order have been identified, with (4R,5R)-(+)-HTZ eluting before (4S,5S)-(-)-HTZ on a Chiralcel OJ-RH column [4].

Enantiomer-Specific Bioactivity and Toxicity

The table below summarizes the key differences in the activity and effects of the two this compound enantiomers.

| Property/Aspect | (4R,5R)-(+)-Hexythiazox | (4S,5S)-(-)-Hexythiazox |

|---|---|---|

| Bioactivity (Target Mites) | 708-1719 times more active against T. cinnabarinus and T. urticae eggs [4] [5] [6] | Lower activity [4] [5] [6] |

| Molecular Target (Mechanism) | Stronger binding interactions with Chitin Synthase (CHS1), a key enzyme in mite growth and development [4] [6] | Weaker interactions with Chitin Synthase [4] |

| Toxicity (Non-target Earthworms) | Lower toxicity [4] [5] [6] | Induces greater oxidative stress, higher toxicity [4] [5] [6] |

| Bioaccumulation in Earthworms | Slower accumulation and degradation [5] | Faster accumulation and degradation [5] |

Experimental Protocols for Key Analyses

Chiral Separation and Analysis

A robust method for separating and analyzing this compound enantiomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been established [2] [3].

- Apparatus: Agilent 1260 series HPLC system with a diode array detector (DAD) [2] [3].

- Chiral Columns: Among several tested, the Lux Cellulose-3 column (cellulose-tris-(4-methylbenzoate), 250 mm × 4.6 mm, 5 μm) provided the best baseline separation [2] [3].

- Mobile Phase: Acetonitrile/water or methanol/water in isocratic elution mode [2] [3].

- Optimal Conditions: Flow rate of 0.8 mL·min⁻¹, detection wavelength of 230 nm. A lower column temperature (e.g., 10°C) improves separation resolution [2] [3].

- Method Validation: The analytical method for residues in environmental and vegetable samples was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ) [2] [3].

Toxicity and Metabolic Impact Assessment in Earthworms

Studies evaluated enantiomer-specific effects on earthworms (Eisenia fetida) through soil exposure experiments and metabolomic analysis [4] [5].

- Exposure Experiment: Earthworms are exposed to individual enantiomers or the racemic mixture in artificial soil. Parameters like accumulation factor (AF) and degradation half-life are calculated [5].

- Biomarker Analysis: Measures changes in protein content, malondialdehyde (MDA) levels, and the activities of key antioxidant and detoxification enzymes [4].

- Transcriptome Profiling: Identifies Differentially Expressed Genes (DEGs) to understand changes in gene expression after enantiomer exposure [4] [6].

- Untargeted Metabolomics: Using LC-MS, researchers analyze the earthworm's metabolome to identify disrupted metabolic pathways, such as energy metabolism, oxidative stress, and nucleotide metabolism [5].

Metabolic Pathways Perturbed in Earthworms

Exposure to this compound enantiomers disrupts several key metabolic pathways in earthworms, with some enantiomer-specific effects. The following diagram maps the primary metabolic disturbances and their interconnections based on transcriptomic and metabolomic findings [4] [5] [6].

This compound exposure impacts earthworm metabolism, inducing oxidative stress and disrupting energy, nucleotide, and transport pathways [4] [5] [6].

The tables below detail the specific genes and pathways affected.

Table 1: Key Disrupted Pathways from Transcriptome Analysis [4] [6]

| Pathway Name | Key Enrichment Findings |

|---|---|

| Glycolysis / Gluconeogenesis | Enriched with Differentially Expressed Genes (DEGs) |

| Purine Metabolism | Enriched with Differentially Expressed Genes (DEGs) |

| Pyruvate Metabolism | Enriched |

| Citric Acid Cycle (TCA) | Enriched |

| Oxidative Phosphorylation | Enriched |

| Fatty Acid Biosynthesis & Degradation | Enriched |

| ABC Transporters | Enriched |

Table 2: Key Metabolomic Findings in Earthworms [5]

| Metabolic Aspect | Impact Note |

|---|---|

| Energy Metabolism | Significant perturbation detected |

| Oxidative Stress Response | Significant perturbation detected |

| Urea Cycle | Significant perturbation detected |

| Nucleotide Metabolism | Significant perturbation detected |

| Enantiomer Specificity | (4S,5S)-(-)-HTZ induced more pronounced metabolic changes |

References

- 1. This compound (Ref: NA 73) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Direct Enantiomeric Separation and Determination of ... [pmc.ncbi.nlm.nih.gov]

- 3. Direct Enantiomeric Separation and Determination of ... [mdpi.com]

- 4. Systemic evaluation of novel acaricide this compound for ... [sciencedirect.com]

- 5. Enantioselective study of this compound in earthworms ... [sciencedirect.com]

- 6. Systemic evaluation of novel acaricide this compound for ... [pubmed.ncbi.nlm.nih.gov]

Hexythiazox ecotoxicological effects on non-target organisms

Enantiomer-Specific Toxicity and Bioactivity

The table below summarizes the key differences in properties and effects between the two enantiomers of hexythiazox.

| Property | (4R,5R)-(-)-HTX | (4S,5S)-(+)-HTX | Notes | Reference |

|---|---|---|---|---|

| Acaricidal Activity | High | Low | 708-1719x more active against mite eggs (T. cinnabarinus & T. urticae) | [1] |

| Acute Toxicity (Earthworms) | Lower | Higher | 14-day LC~50~ values not achieved at 100 mg/kg for R,R; S,S is more toxic | [1] |

| Bioaccumulation Factor (AF) in Earthworms | 0.16–0.19 | 0.27–0.32 | (4S,5S)-HTX accumulates more in earthworms | [2] |

| Degradation Half-life (t~1/2~) in Earthworms | ~4.0 days | ~3.3 days | (4S,5S)-HTX degrades faster in earthworms | [2] |

| Sublethal Metabolic Disruption in Earthworms | Causes significant perturbation | Causes significant perturbation | Affects energy, nucleotide, & amino acid metabolism; some pathways are enantiomer-specific | [2] |

Detailed Experimental Protocols

To help you replicate key findings, here are the methodologies from the cited studies.

Earthworm Bioaccumulation and Degradation Study [2]

- Test Organism: Adult Eisenia fetida earthworms with well-developed clitella.

- Exposure System: Artificial soil (68% quartz sand, 20% kaolin clay, 10% peat, 2% calcium carbonate) moistened to 35% of water-holding capacity.

- Dosing: Soil was spiked with racemic this compound or individual enantiomers at 1.0 mg/kg.

- Incubation: Conditions were maintained at 20 ± 1°C for 28 days. Earthworms were exposed for 14 days (uptake phase) in contaminated soil, then transferred to clean soil for another 14 days (elimination phase).

- Sample Analysis: Earthworm and soil samples were collected at multiple time points. This compound was extracted using acetonitrile, purified, and quantified using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enantiomer-Specific Toxicity and Bioactivity Assay [1]

- Acute Earthworm Toxicity: Followed OECD guideline 207. Earthworms were exposed to filter paper treated with this compound enantiomers (0.1 to 100 mg/L) for 14 days. Mortality was recorded, and LC~50~ values were calculated.

- Biochemical Assays: After a 28-day soil exposure, earthworm oxidative stress (SOD, CAT, POD enzymes, MDA content) and detoxification (GST, P450 enzymes) biomarkers were analyzed using commercial assay kits.

- Target Pest Bioactivity (Acaricidal): Used a leaf-dip method. Mite eggs (T. cinnabarinus and T. urticae) were treated with a series of concentrations of the enantiomers. Mortality was assessed, and LC~50~ values were calculated to compare potency.

- Molecular Docking: To investigate the mechanism of enantioselective bioactivity, docking simulations were performed using AutoDock Vina to model the interaction between this compound enantiomers and the target enzyme chitin synthase (CHS).

Experimental Workflow and Metabolic Pathways

The following diagram illustrates the integrated experimental workflow used to evaluate the enantiomer-specific effects of this compound.

Experimental workflow for enantiomer-specific evaluation of this compound [2] [1]

Exposure to this compound enantiomers disrupts several key metabolic pathways in earthworms. The following diagram summarizes the main perturbed pathways and their interconnections.

Key Implications for Research and Development

The enantiomer-specific data provides a clear strategy for sustainable pesticide development and risk assessment.

- Environmental Risk Assessment (ERA): Current assessments based on racemic mixtures may underestimate the risk of the (4S,5S)-enantiomer to soil ecosystems and overestimate the risk from the (4R,5R)-enantiomer [2]. Future ERAs must be conducted at the enantiomer level.

- Green Pesticide Development: Using pure (4R,5R)-(-)-HTX instead of the racemate can significantly reduce application rates, minimize environmental loading, and lower toxicity to non-target organisms like earthworms while maintaining efficacy [1].

References

Octanol-water partition coefficient log P of Hexythiazox

Key Physicochemical Data for Hexythiazox

The following table summarizes the key physicochemical properties of this compound related to its partitioning behavior, based on regulatory data [1]:

| Property | Value | Conditions / Notes |

|---|---|---|

| Log P (Octanol-Water) | 2.67 | Measured at 25°C; classified as "Low" [1]. |

| P (Octanol-Water) | 4.68 x 10² (468) | Calculated partition coefficient [1]. |

| Water Solubility | 0.1 mg/L | At 20°C and pH 7; classified as "Low" [1]. |

| Molecular Mass | 352.88 g/mol | - [1] |

| Melting Point | 105.4 °C | - [1] |

Experimental Protocols and Determination

While the specific laboratory method for determining the Log P of this compound is not detailed in the search results, the value is cited as verified data used for regulatory purposes [1]. General protocols and analytical techniques for studying this compound residues are well-established.

- Analytical Method for Residues: A common approach for quantifying this compound in plant matrices involves using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The process typically includes extracting the analyte with acetonitrile using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by cleanup with dispersive solid-phase extraction (d-SPE) using sorbents like Primary Secondary Amine (PSA) and Magnesium Sulfate (MgSO₄) before LC-MS/MS analysis [2]. This method is validated according to guidelines like SANTE/11312/2021 [2].

- Regulatory Context: The reported Log P value of 2.67 is a key parameter in environmental fate assessments. This value, along with the low water solubility, suggests this compound has a potential to adsorb to soil and organic matter [1].

Experimental Workflow for Residue Analysis

The diagram below outlines the key steps involved in the analytical determination of this compound, such as in food samples, which underpins the generation of data for its physicochemical properties.

Workflow for this compound Residue Analysis

Technical Summary and Implications

This compound is a carboxamide acaricide with a non-systemic mode of action, acting as a mite growth inhibitor [1]. Its relatively high Log P value has direct implications for its environmental fate and application.

- Environmental Fate: A Log P of 2.67 suggests that this compound is lipophilic and will preferentially partition into organic phases. This correlates with its very low water solubility (0.1 mg/L) and indicates a potential to bind to soil organic matter and accumulate in fatty tissues of organisms [1].

- Application and Resistance: It is used to control mite eggs and larvae on various crops, including fruits, nuts, and vegetables [1] [2]. Its chemical class is designated as 10A by the Insecticide Resistance Action Committee (IRAC). Resistance to this compound has been recorded in species like Tetranychus urticae [1].

References

LC-MS/MS method for Hexythiazox residue analysis in grapes

Analytical Method for Hexythiazox in Grapes by LC-MS/MS

This protocol is adapted from a validated method for determining this compound and bifenazate residues in grapes and raisins, using a QuEChERS-based extraction approach [1].

Materials and Reagents

- Certified Standard: this compound (e.g., purity ≥99.5%)

- Solvents: LC-MS grade Acetonitrile, Ethyl Acetate, Methanol

- QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

- dSPE Cleanup Sorbents: Primary Secondary Amine (PSA)

- Others: Formic acid or Acetic Acid; Deionized water

Equipment

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

- Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8-2.7 µm)

- Analytical balance, vortex mixer, centrifuge, and mechanical shaker

Sample Preparation Procedure

- Homogenization: Representative grape samples should be homogenized using a food processor.

- Extraction: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of ethyl acetate, cap the tube, and shake vigorously for 1 minute.

- Partitioning: Add a salt mixture (typically 4 g MgSO₄ and 1 g NaCl) to the tube. Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge the tube at >4000 rpm for 5 minutes.

- Cleanup (dSPE): Transfer an aliquot (e.g., 1-2 mL) of the upper organic layer into a dispersive-SPE tube containing PSA and MgSO₄. Vortex for 30-60 seconds and centrifuge.

- Final Preparation: Dilute the purified extract with a compatible solvent (e.g., acetonitrile or initial mobile phase), mix, and filter it into an LC vial for analysis [1].

LC-MS/MS Instrumental Analysis

The following conditions are examples and should be optimized for your specific instrument.

Liquid Chromatography (LC) Conditions

- Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% Formic acid

- Mobile Phase B: Acetonitrile with 0.1% Formic acid

- Flow Rate: 0.3 mL/min

- Injection Volume: 5-10 µL

- Column Oven Temperature: 40°C

- Gradient Program:

| Time (min) | % A | % B |

|---|---|---|

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 8.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Mass Spectrometry (MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Operation Mode: Multiple Reaction Monitoring (MRM)

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/Hr

- Cone Gas Flow: 150 L/Hr

- MRM Transitions (Optimize for your instrument):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |

|---|---|---|---|

| 353.0 | 168.0* | 15 | 0.1 |

| 353.0 | 228.0 | 10 | 0.1 |

*Quantifier ion

Method Validation

The method should be validated according to international guidelines like SANTE/11312/2021 to ensure reliability, accuracy, and precision [2].

Table 1: Method validation parameters for this compound in grapes based on established studies.

| Validation Parameter | Target Performance | Reported / Recommended Value |

|---|---|---|

| Linearity | R² ≥ 0.99 | Calibration curve (e.g., 0.001–0.5 mg/kg) [1] |

| Accuracy (Recovery %) | 70–120% | 85.2%–97.8% (in grapes) [2] |

| Precision (RSD %) | ≤20% | 2.8%–7.1% (in grapes) [2] |

| Limit of Quantification (LOQ) | - | e.g., 0.005 mg/kg [1] |

| Limit of Detection (LOD) | - | e.g., 0.0015 mg/kg [2] |

| Matrix Effect | Signal suppression/enhancement ≤ ±25% | Evaluate by comparing solvent and matrix-matched calibration slopes |

Workflow Overview

The entire analytical procedure, from sample receipt to result reporting, can be summarized in the following workflow diagram:

Diagram Title: LC-MS/MS Workflow for this compound Residue Analysis.

Key Practical Considerations

- Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the best practice for compensating for matrix effects and losses during sample preparation [3].

- Matrix Effects: Always use matrix-matched calibration standards for quantification. These are prepared by adding known amounts of this compound to a blank grape extract and are essential for obtaining accurate results by correcting for ionization suppression or enhancement [4].

- Quality Control: Include procedural blanks, recovery samples (spiked blanks), and continuing calibration verification (CCV) standards in each analytical batch to ensure ongoing data quality.

References

- 1. Residue dissipation, evaluation of processing factor and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring this compound residues in vegetables using LC-MS/MS [arabjchem.org]

- 3. A practical guide to sample preparation for liquid ... [spectroscopyeurope.com]

- 4. Tutorial review on validation of liquid chromatography– ... [sciencedirect.com]

Application Note: Validated Ethyl Acetate Extraction for Hexythiazox Residue Analysis

This document provides a standardized protocol for the extraction and analysis of Hexythiazox residues from high-sugar agricultural commodities like grapes and raisins using a buffered ethyl acetate (BEA) method. This method is particularly suited for these matrices where common solvents like acetonitrile can lead to high co-extraction of sugars.

Principle

The method is based on liquid-liquid extraction of this compound residues from a homogenized food sample using a buffered ethyl acetate solution. The extract is cleaned up using dispersive Solid-Phase Extraction (d-SPE) with Primary Secondary Amine (PSA) sorbent to remove fatty acids, sugars, and other organic acids. The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

Materials and Reagents

- Certified Reference Standard: this compound (purity >98%)

- Solvents: Ethyl acetate (HPLC grade), Acetonitrile (HPLC grade), Methanol (HPLC grade)

- Buffering Salts: Anhydrous Sodium sulfate (Na₂SO₄), Sodium hydrogen carbonate (NaHCO₃) or a phosphate buffer

- Clean-up Sorbent: Primary Secondary Amine (PSA, 40 μm)

- Other: Ceramic homogenizer, centrifuge tubes, volumetric flasks

Experimental Protocol: Detailed Workflow

The following diagram illustrates the complete extraction and cleanup workflow:

Step-by-Step Procedure:

Sample Preparation:

Extraction:

- Add 20 mL of buffered ethyl acetate to the tube. The buffering (e.g., with NaHCO₃ or phosphate buffer) helps protect base- and acid-sensitive pesticides [2].

- Add approximately 10 g of anhydrous Na₂SO₄ to remove residual water [3].

- Shake the mixture vigorously for 2 minutes using a vortex mixer or mechanical shaker.

- Centrifuge the tubes at >3000 rpm for 5 minutes to achieve phase separation.

Cleanup (d-SPE):

- Transfer 6 mL of the organic (upper) layer into a 15 mL tube containing 150 mg of PSA sorbent [2].

- Vortex the mixture for 1 minute to ensure proper interaction with the sorbent.

- Centrifuge the tube and filter the supernatant through a 0.2 μm syringe filter prior to LC-MS/MS analysis.

Method Validation and Performance Data

The buffered ethyl acetate method has been validated for this compound in various matrices. The table below summarizes key performance parameters as established in the literature.

Table 1: Method Validation Parameters for this compound

| Parameter | Result | Matrix | Details / Reference |

|---|---|---|---|

| Linearity | R² ≥ 0.99 | Raisins | Calibration in solvent and matrix-matched standards [2] |

| Recovery | 85.6% - 110.2% | Grapes & Raisins | Consistent with SANTE guidelines [1] |

| LOQ | 0.01 mg/kg | Vegetables, Raisins | Meets regulatory monitoring requirements [1] [4] |

| Precision (RSD) | < 15% | Multiple | Intra-laboratory repeatability [2] |

| Matrix Effect | Suppression ~20% | Raisins | Necessitates matrix-matched calibration [2] |

Applications in Research

This validated protocol has been successfully applied in real-world studies:

- Processing Factor Determination: The method was used to track this compound residue levels during the drying of grapes to raisins. The processing factor (PF) for the overall raisin-making process was 0.20–0.36, indicating significant degradation or loss of the residue [1].

- Safety and Risk Assessment: The methodology enables the determination of terminal residues at harvest, which are compared to Maximum Residue Limits (MRLs) for dietary exposure risk assessment, ensuring consumer safety [4].

Critical Notes for the Analyst

- Matrix-Matched Calibration: Due to notable matrix effects (around 20% signal suppression in raisins), using matrix-matched calibration standards is crucial for accurate quantification [2].

- Solvent Suitability: Ethyl acetate is preferred over acetonitrile for high-sugar matrices like grapes and raisins because sugars have limited solubility in it, leading to cleaner extracts [2].

- Scope: While optimized for this compound, this buffered ethyl acetate protocol is designed as a multi-residue method and can be adapted for the simultaneous analysis of hundreds of other pesticide compounds [2].

Workflow Diagram: Analysis and Data Processing

After sample preparation, the analytical workflow for quantification and data processing is as follows:

References

- 1. Residue dissipation, evaluation of processing factor and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted screening and safety evaluation of 276 ... [sciencedirect.com]

- 3. Modification and re-validation of the ethyl acetate-based ... [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring this compound residues in vegetables using LC-MS/MS [arabjchem.org]

dSPE cleanup with PSA for Hexythiazox residue analysis

Introduction to the Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a dispersive Solid Phase Extraction (dSPE) cleanup using Primary Secondary Amine (PSA) sorbent is a widely adopted sample preparation technique for pesticide residue analysis [1]. This approach is particularly effective for the acaricide Hexythiazox in various vegetable matrices, helping to remove common matrix interferences like fatty acids, organic acids, and sugars, thereby ensuring accurate and reliable quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].

Detailed Protocol: dSPE Cleanup with PSA

The diagram below outlines the complete sample preparation workflow, from homogenization to analysis.

Materials and Reagents

- Solvents: HPLC-grade acetonitrile [1].

- Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) [1].

- dSPE Sorbents: Primary Secondary Amine (PSA, 25 mg per 1 mL extract) and Anhydrous MgSO₄ (150 mg per 1 mL extract) for water removal [1].

- Standards: Certified reference material of this compound (99.5% purity) [1].

- Equipment: Centrifuge, vortex mixer, analytical balance, and LC-MS/MS system.

Step-by-Step Procedure

- Extraction: Weigh 10 ± 0.5 g of homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute [1].

- Salting-Out Partitioning: Add a salt mixture, typically 4 g of MgSO₄ and 1 g of NaCl, to the tube. Shake immediately and thoroughly to prevent clumping, then centrifuge [1].

- dSPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) into a dSPE tube containing 150 mg of MgSO₄ and 25 mg of PSA. Shake vigorously for 30 seconds and centrifuge to separate the sorbents [1].

- Analysis: Filter the purified supernatant and analyze it using the LC-MS/MS conditions described in the following section.

3. LC-MS/MS Analysis of this compound

The cleaned extract is analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

- Chromatography: The analysis typically uses a C18 reversed-phase column. The mobile phase often consists of a gradient of water and methanol (or acetonitrile), both modified with additives like formic acid or ammonium formate to improve ionization [1].

- Mass Spectrometry: this compound is detected using Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and monitoring one or more characteristic product ions for highly selective and sensitive quantification [1].

4. Method Validation Data

The QuEChERS/PSA method for this compound has been rigorously validated. The table below summarizes typical performance characteristics as per SANTE/11312/2021 guidelines [1].

| Validation Parameter | Performance Criteria & Results |

|---|---|

| Linearity | Satisfactory linearity in solvent and matrix-matched standards [1]. |

| Sensitivity (LOQ) | The Limit of Quantification (LOQ) is sufficiently low to monitor residues against MRLs [1]. |

| Accuracy (Recovery) | Recovery rates of 70-120% are achieved, which is within acceptable limits [1]. |

| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 20%, demonstrating good repeatability [1]. |

5. Application Notes & Practical Tips

This validated method has been successfully applied to monitor this compound in vegetables such as tomatoes, cucumbers, and peppers [1].

- Matrix Effects: Co-extracted compounds can enhance or suppress ionization in the MS. Using matrix-matched calibration standards is crucial for accurate quantification [1].

- PSA Capacity: The standard 25 mg PSA per 1 mL extract may be insufficient for samples high in fatty acids. For such matrices, consider increasing the PSA amount or using a cartridge-based SPE cleanup with 500 mg PSA for greater capacity and cleaner extracts [2].

- Residue Reduction: Simple postharvest practices are effective. Rinsing treated tomatoes, cucumbers, and peppers with tap water for 2-5 minutes can reduce this compound residues by 65% to 87% [1].

6. Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Recovery | Inefficient extraction or analyte loss during cleanup | Check standard preparation and ensure vigorous shaking during extraction/cleanup. |

| High Background Noise | Incomplete cleanup; matrix effects | Increase the amount of PSA sorbent or consider a two-step cleanup (e.g., PSA + Silica) [2]. |

| Poor Chromatography | Matrix interferences or instrument issues | Use a steeper gradient in LC and ensure the MS/MS source is clean. |

References

- Algethami, J. S., et al. (2025). Monitoring this compound residues in vegetables using LC-MS/MS: Dissipation kinetics, terminal residues, risk assessment, and washing efficiency. Arabian Journal of Chemistry. [1]

- Restek. (2014). Are fatty acids overwhelming your QuEChERS dSPE PSA cleanup? [2]

References

Dissipation Kinetics and Residue Data of Hexythiazox in Strawberries

The table below summarizes the key quantitative findings from field studies on Hexythiazox in strawberries.

| Parameter | Findings in Strawberry Fruits |

|---|---|

| Reported Half-lives (t₁/₂) | 3.43 to 3.81 days [1] |

| Dissipation Kinetics Model | First-order kinetics [1] |

| Maximum Residue Limit (MRL) | 6 mg/kg (Codex Alimentarius) [1] |

| Residue Status after 3 days | Below the Codex MRL [1] |

| Effect of Household Processing | Processing Factor (PF) generally < 1 (indicating residue reduction) [1] |

Detailed Experimental Protocols

This section outlines the core methodologies used in the cited studies to generate the data on this compound.

Field Trial Design and Sampling

Two independent field trials are recommended to ensure result robustness [1].

- Application: this compound should be applied during the fruiting stage of strawberries. A commercial formulation (e.g., 10% WP) should be diluted and sprayed to ensure even coverage [2].

- Sampling: Fruit samples (2-3 kg in triplicate) are collected at predetermined intervals after the final application. Key time points include:

- 0 day: 2 hours after application (to establish initial deposit)

- 1, 3, 7, 10, and 14 days after application [2]

- Sample Preparation: Samples are transported under cold conditions, cut into small segments, and stored frozen at –20°C until analysis [2].

Residue Analysis using QuEChERS and HPLC-DAD

The following protocol is adapted from the method used for strawberry analysis [1].

- Extraction:

- Homogenize a 10 g representative sample of strawberry with 20 mL of acetonitrile in a 50 mL centrifuge tube.

- Add extraction salts, typically 4 g of MgSO₄ and 1 g of NaCl, and shake vigorously for 1 minute.

- Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes.

- Cleanup:

- Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) into a dispersive-SPE (d-SPE) tube containing 900 mg of MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

- Shake for 30 seconds and centrifuge to clarify the extract.

- Analysis via HPLC-DAD:

- Instrument: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

- Column: A reverse-phase C18 column is standard.

- Mobile Phase: A gradient of water and acetonitrile or methanol.

- Detection: this compound is detected and quantified using a DAD, with the wavelength set as reported in the literature (e.g., 225 nm or 254 nm) [2] [1].

- Method Validation:

- The method must be validated for accuracy (recovery %), precision (Relative Standard Deviation - RSD), linearity, and sensitivity (Limit of Quantification - LOQ) [3] [2].

- Acceptance Criteria: Mean recoveries should range from 85% to 93% with intra- and inter-day RSDs less than 10% [1]. The LOQ must be significantly lower than the established MRLs [3].

Experimental Workflow and Risk Assessment

The following diagram illustrates the complete experimental and decision-making workflow for studying this compound in strawberries.

Application Notes & Safety Evaluation

- High-Efficiency and Low-Risk Enantiomer: Recent enantiomer-level studies show that the bioactivity of this compound primarily resides in the (4R,5R)-(+)-enantiomer, which is 708–1720 times more active against target mites than the (4S,5S)-(-)-enantiomer [4]. Developing this pure, high-activity enantiomer could allow for reduced application rates, minimizing environmental load and risks to non-target organisms [4].

- Consumer Risk Reduction: Household processing and storage of strawberries have been shown to reduce this compound residue levels, as indicated by Processing Factors (PFs) less than 1. This is useful for further reducing dietary exposure [1].

References

- 1. Dissipation dynamic, residue distribution and processing ... [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring this compound residues in vegetables using LC-MS/MS [arabjchem.org]

- 3. Dissipation behaviors of deltamethrin, emamectin benzoate and... [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic evaluation of novel acaricide this compound for ... [sciencedirect.com]

Application Notes and Protocols: Processing Factor Determination and Safety Assessment of Hexythiazox Residues During Grape Drying to Raisin

Introduction

Pesticide residue transformation during food processing represents a critical area of food safety research, particularly for commodities that undergo substantial physicochemical changes. The processing of grapes into raisins involves significant moisture loss (from approximately 80% moisture in grapes to 20% in raisins) and chemical concentration effects that can potentially increase residue levels of certain pesticides. Hexythiazox, a selective acaricide widely used in grape cultivation for spider mite control, exhibits particular stability during the drying process, making it a compound of concern for regulatory monitoring. These Application Notes provide detailed experimental protocols and analytical methods for determining the processing factor (PF) of this compound during grape drying, enabling researchers and food safety professionals to accurately assess residue transformations and conduct appropriate dietary risk assessments.

Key Concepts and Definitions

Processing Factor (PF)

The processing factor is a crucial parameter in food safety chemistry that quantifies the change in pesticide residue concentration when a raw agricultural commodity undergoes processing. The PF is mathematically defined as follows:

- PF = Residue concentration in processed commodity ÷ Residue concentration in raw commodity

A PF > 1.0 indicates concentration of residues during processing, while a PF < 1.0 indicates degradation or loss of residues. For this compound during grape drying, research has demonstrated that the PF can vary significantly depending on the specific drying conditions and grape variety, with reported values ranging from 1.13 to 1.64 during the drying process specifically, and 0.20-0.36 for the overall raisin making process from fresh grapes to final raisin product [1] [2]. This apparent discrepancy highlights that different processing stages can have contrasting effects on residue levels.

Residue Dissipation Kinetics

Residue dissipation follows complex kinetic models that describe the rate of pesticide degradation or loss over time. For this compound in grapes during drying, studies have found that dissipation data are best fitted to 1st + 1st-order kinetics with a half-life ranging between 6-10 days [1]. This kinetic model accounts for both rapid initial dissipation and slower subsequent degradation phases, providing a more accurate prediction of residue behavior than simple first-order kinetics.

Quantitative Data Summary

Table 1: Processing Factors and Dissipation Parameters for this compound During Grape Drying

| Parameter | Values | Experimental Conditions | Reference |

|---|---|---|---|

| Processing Factor (Drying) | 1.13 - 1.64 | Sun drying or shade drying of grapes | [1] [2] |

| Overall Processing Factor | 0.20 - 0.36 | Complete process from fresh grape to raisin | [1] [2] |

| Half-life | 6 - 10 days | 1st + 1st-order kinetics during drying | [1] [2] |

| Bifenazate PF (Comparison) | 0.94 - 1.12 | Drying process only | [1] [2] |

Table 2: Analytical Method Performance Characteristics for this compound Determination

| Parameter | Specifications | Performance Data |

|---|---|---|

| Extraction Method | Buffered Ethyl Acetate (BEA) | 10 g sample + 10 mL ethyl acetate [3] |

| Cleanup | dSPE with Primary Secondary Amine (PSA) | 50 mg PSA per mL extract [3] |

| Analysis Instrument | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Multiple Reaction Monitoring mode |

| Linearity | Matrix-matched calibration | R² > 0.99 [3] |

| Recovery | Fortified raisin samples | 70-120% [3] |

Experimental Protocols

Residue Analytical Method

4.1.1 Sample Preparation and Extraction

The following protocol is validated for the simultaneous analysis of this compound and other pesticide residues in grape and raisin matrices [1] [3]:

Homogenization: Prepare a representative sample of raisins using a high-speed blender. For raisins, adjust the moisture content by preparing 5 g sample + 5 mL water to achieve optimal homogenization and extractability [3].

Extraction: Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of ethyl acetate (buffered to maintain pH stability for base and acid-sensitive pesticides). Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

Partitioning: Add anhydrous magnesium sulfate (approximately 4 g) to remove residual water and sodium acetate (approximately 1 g) to maintain the buffering system. Shake immediately and vigorously for 1 minute to prevent clumping of the salts.

Centrifugation: Centrifuge at >3000 rpm for 5 minutes to achieve clear phase separation. Collect the organic layer (ethyl acetate) containing the target analytes.

4.1.2 Cleanup and Analysis

dSPE Cleanup: Transfer 1 mL of the ethyl acetate extract to a 2 mL microcentrifuge tube containing 50 mg Primary Secondary Amine (PSA) sorbent. PSA effectively removes various polar matrix components such as sugars, organic acids, and pigments. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes [1] [3].

LC-MS/MS Analysis:

- Instrument: Liquid chromatography coupled with tandem mass spectrometry

- Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm)

- Mobile Phase: (A) Water with 0.1% formic acid and (B) Methanol with 0.1% formic acid

- Gradient: Programmed from 5% B to 95% B over 10-15 minutes

- Ionization: Positive electrospray ionization (ESI+)

- Detection: Multiple Reaction Monitoring (MRM) mode with two transitions per compound for confirmation [3]

Processing Factor Determination

4.2.1 Field Trial Design

Experimental Setup: Conduct field trials with grapevines treated with this compound according to Good Agricultural Practices at the maximum recommended application rate. Include untreated control plots to account for background interference.

Sample Collection: Collect grape samples at predetermined intervals (0, 1, 3, 5, 7, 10, 15 days after application) to establish the dissipation kinetics. For processing studies, collect sufficient quantities of grapes at the pre-harvest interval for drying experiments [1].

4.2.2 Drying Experiments

Drying Methods: Implement both traditional sun drying and controlled shade drying methods to simulate commercial practices. Monitor temperature and humidity conditions throughout the drying process.

Sampling During Drying: Collect samples at various stages of the drying process (0%, 25%, 50%, 75%, 100% moisture loss) to track residue concentration patterns.

PF Calculation: Analyze both fresh grapes and the final raisin product using the validated analytical method. Calculate the processing factor using the formula:

PF = Residue concentration in raisin (mg/kg) ÷ Residue concentration in fresh grape (mg/kg) [1]

The following workflow diagram illustrates the complete experimental procedure for determining the processing factor of this compound during grape drying:

Figure 1: Experimental Workflow for Processing Factor Determination of this compound During Grape Drying

Safety Assessment Protocol

Dietary Exposure Assessment

Calculation Method: Estimate dietary exposure by multiplying the residue level in raisins by the average daily consumption of raisins and dividing by body weight.

Exposure = (Residue in raisin × Consumption) ÷ Body weight

Safety Criteria: Compare the calculated exposure with the Acceptable Daily Intake (ADI) or Maximum Permissible Intake (MPI) established by regulatory authorities. Studies have demonstrated that for this compound in raisins, the dietary exposure on each sampling day was less than the respective MPI, indicating acceptable risk levels [1] [2].

Risk Characterization

Acute Risk Assessment: Evaluate the potential for adverse effects from single meal consumption. Research on market samples of raisins has shown that this compound residues are devoid of any risk of acute toxicity related to dietary exposure [1].

Chronic Risk Assessment: Assess long-term exposure implications by comparing the estimated long-term intake with the ADI. Consider the processing factor when establishing maximum residue limits (MRLs) for raisins to ensure adequate consumer protection.

Applications and Implications

The processing factor data for this compound has significant practical applications across multiple domains:

Regulatory Science: PF values enable the establishment of appropriate MRLs for processed foods based on residue data from raw commodities. This facilitates international trade by providing scientifically justified standards.

Food Processing Industry: Understanding concentration effects during drying allows processors to implement targeted quality control measures and select raw materials with appropriate residue profiles to ensure compliant final products.

Agricultural Management: The generated PF values support field-level management of residues in grapes intended for raisin preparation, including optimization of pre-harvest intervals and application rates [1].

Conclusion

The determination of processing factors for pesticide residues such as this compound during grape drying represents an essential component of food safety systems. The experimental protocols detailed in these Application Notes provide researchers with robust methodology for accurately quantifying residue transformations during processing. The findings that this compound exhibits concentration during drying (PF: 1.13-1.64) but overall dissipation throughout the complete raisin making process (PF: 0.20-0.36) highlight the importance of stage-specific analysis. Implementation of these protocols enables comprehensive safety assessments that ensure consumer protection while facilitating international trade in agricultural commodities.

References

field application rates for Hexythiazox on fruit crops

Application Parameters and Residue Data

The table below summarizes field application rates and resulting residue data from recent studies, which are crucial for designing efficacy and residue trials.

| Crop | Application Rate (g a.i./ha) | PHI (Days) | Final Residues (mg/kg) | MRL (mg/kg) | Notes |

|---|---|---|---|---|---|

| Tomatoes/Cucumbers/Peppers [1] | 50 & 100 (2 rates tested) | 3.79 - 11.78 (varies by crop/dose) | Data points for days 3, 7, 14 | Compared to EU MRLs | Greenhouse study; half-life: 1.47-2.41 days [1] |

| Raspberries & Blackberries [2] | 280 (for import tolerance) | - | - | 3 (Proposed EU MRL) | Based on US Good Agricultural Practice (GAP); import tolerance setting [2] |

| Fruit Trees (e.g., Apples) [3] | - | - | - | - | Use 5% EC 1500–2000 times liquid; apply when 10-25% of mite eggs have hatched [3] |

| Tea [3] | - | - | - | - | Use 5% EC 40-50 ml per mu, diluted 1500–2000 times [3] |

Analytical Methodology for Residue Determination

A robust analytical method is essential for monitoring residues and conducting metabolism studies.

- Sample Preparation: Use the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The procedure involves extracting a 10 g homogenized sample with 10 mL of acetonitrile, followed by a salting-out step using 1 g of NaCl and 4 g of MgSO₄. A cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (Primary Secondary Amine) and MWCNTs (Multi-Walled Carbon Nanotubes) is recommended to remove interfering compounds [1].

- Instrumental Analysis: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. The method should be validated according to the SANTE/11312/2021 guidelines. Key validation parameters include [1] [2]:

- Linearity: Demonstrate satisfactory linearity in the relevant concentration range.

- Accuracy: Confirm with recovery studies.

- Precision: Ensure repeatability and reproducibility.

- Sensitivity: Achieve a Limit of Quantification (LOQ) of 0.01 mg/kg.

- Residue Definition: For enforcement and risk assessment in fruit crops, the residue is defined as "hexythiazox (any ratio of constituent isomers)" [2].

Risk Assessment and Regulatory Considerations

A comprehensive risk assessment is mandatory for protocol development and regulatory approval.

- Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound is 0.03 mg/kg body weight per day. An Acute Reference Dose (ARfD) is deemed unnecessary [2].

- Chronic Dietary Risk Assessment: The risk is evaluated using models like the EFSA Pesticide Residues Intake Model (PRIMo). The calculated chronic exposure should account for only a small percentage of the ADI (e.g., 12% for the worst-case NL toddler diet). The individual contribution from residues in a new crop should be below 1% of the ADI to conclude that risk to consumers is unlikely [2].

- Processing Factors: Processing can reduce residue levels. The following median Processing Factors (PFs) have been established for strawberries and may be considered for similar crops [2]:

- Jam: PF = 0.52

- Canned Fruits: PF = 0.48

Detailed Experimental Protocol for Field Dissipation Studies

This protocol outlines the key steps for conducting a field study to determine the dissipation kinetics and terminal residues of this compound, based on a recent model study [1].

Key Experimental Considerations

- Dosage Selection: Studies often employ a dual-dose strategy, including the recommended rate (e.g., 50 g a.i./ha) and a double rate (e.g., 100 g a.i./ha) to simulate both standard use and potential misuse scenarios [1].

- Washing Efficiency: Investigate the effect of postharvest washing. A simple 2-5 minute rinse with tap water can reduce this compound residues by up to 65-87%, depending on the crop. This is a critical factor for risk assessment and consumer advice [1].

- Enantioselective Concerns: this compound is a chiral pesticide. While current risk assessments use the compound as a whole, recent ecotoxicological studies show that its enantiomers exhibit different behaviors in terms of bioaccumulation, degradation, and toxicity in soil organisms like earthworms. This may be a relevant consideration for advanced environmental fate studies [4].

References

- 1. Monitoring this compound residues in vegetables using LC-MS/MS... [arabjchem.org]

- 2. Setting of import tolerances for this compound in blackberries and... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Acaricide With Many Uses - Heben Pesticide [hb-p.com]

- 4. Enantioselective study of this compound in earthworms ... [pubmed.ncbi.nlm.nih.gov]

pre-harvest interval PHI for Hexythiazox on various crops

Understanding Pre-Harvest Intervals (PHI)

The Preharvest Interval (PHI) is the legally mandated waiting period between the final pesticide application and crop harvest. Adhering to the PHI is critical, as it allows pesticide residues to dissipate to levels at or below established Maximum Residue Limits (MRLs), ensuring food safety and trade compliance [1].

For the acaricide hexythiazox, specific PHIs are set by regulatory authorities and are dependent on the crop, application rate, and local environmental conditions. The following section summarizes available data from scientific studies.

This compound Residue Data & Pre-Harvest Intervals

Table 1: Dissipation Kinetics and Proposed PHIs for this compound in Greenhouse Conditions

| Crop | Application Dose (g a.i./ha) | Half-life (Days) | Pre-Harvest Interval (PHI) in Days |

|---|---|---|---|

| Tomato | 50 | 1.47 | 3.79 |

| Tomato | 100 | 1.47 | 7.41 |

| Cucumber | 50 | 2.41 | 7.42 |

| Cucumber | 100 | 2.41 | 11.78 |

| Pepper | 50 | 1.81 | 5.24 |

| Pepper | 100 | 1.81 | 9.33 |

Table 2: Terminal Residues and Dietary Risk Assessment

| Crop | Application Dose (g a.i./ha) | Residue at Shortest PHI (mg/kg) | Chronic Hazard Quotient (%HQ) |

|---|---|---|---|

| Tomato | 50 | Data not specified | < 100% |

| Tomato | 100 | Data not specified | < 100% |

| Cucumber | 50 | Data not specified | < 100% |

| Cucumber | 100 | Data not specified | < 100% |

| Pepper | 50 | Data not specified | < 100% |

| Pepper | 100 | Data not specified | < 100% |

Key Insights from the Data:

- Dose Dependency: PHIs are longer for higher application doses (100 g a.i./ha) compared to the recommended dose (50 g a.i./ha) [2].

- Crop Variability: Dissipation rates vary by crop, with tomatoes showing the fastest degradation (shortest half-life) [2].

- Risk Assessment: The chronic dietary risk was determined to be minimal for all crops and doses, as the Hazard Quotient (%HQ) was significantly below the 100% threshold [2].

Detailed Experimental Protocol for Residue Analysis

For monitoring this compound residues, a robust methodology is essential. The following protocol is adapted from published studies using a modified QuEChERS approach coupled with LC-MS/MS [2].

Figure 1: Workflow for the analysis of this compound residues in crop samples.

Field Sampling and Study Design

- Application: Apply commercial this compound (e.g., 10% WP) at the recommended (50 g a.i./ha) and a double rate (100 g a.i./ha) during the fruiting stage [2].

- Sampling Schedule: Collect triplicate crop samples (2-3 kg each) at critical time points: 2 hours (0-day), and 1, 3, 7, 10, and 14 days after application [2].

- Handling: Immediately freeze samples at -20°C after collection to preserve residue integrity [2].

Sample Preparation and Extraction (QuEChERS)

- Homogenization: Thaw samples and chop into small pieces (2-3 cm segments) [2].

- Extraction: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute [2].

- Partitioning: Add a salt mixture (e.g., 6 g MgSO₄, 1.5 g NaCl) to separate water from the organic phase. Shake immediately and centrifuged [2].

- Clean-up: Transfer the supernatant to a tube containing cleanup sorbents (e.g., 150 mg PSA, 25 mg MWCNTs). Shake and centrifuged to obtain a clean extract for analysis [2].

Instrumental Analysis (LC-MS/MS)

- Chromatography: Use a C18 reverse-phase column. The mobile phase is a gradient of (A) water and (B) methanol or acetonitrile, both containing 0.1% formic acid [2].

- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific transitions for this compound should be optimized [2].

- Method Validation: The method must be validated for linearity, accuracy (recovery %), precision (RSD %), and sensitivity (LOD and LOQ) according to SANTE/11312/2021 guidelines [2].

PHI Determination & Risk Assessment

- Kinetics Modeling: Fit residue data to first-order kinetic models to calculate the dissipation half-life [2].

- PHI Calculation: The PHI is the time required for the residue level to decline to the established MRL for that crop [2].

- Dietary Risk: Calculate the Hazard Quotient (%HQ) by comparing the estimated daily intake with the Acceptable Daily Intake (ADI). An %HQ < 100% indicates acceptable risk [2].

Additional Considerations for Researchers

- Post-Harvest Washing: Simple rinsing under tap water for 2-5 minutes can significantly reduce surface residues (up to 86.76% in tomatoes), though it may not always bring levels below MRLs for all crops [2].

- Regulatory Status: this compound is approved for use in many countries, but MRLs and specific authorized uses can differ. The EPA and EFSA have conducted extensive reviews and established tolerances [3] [4].

- Analytical Flexibility: While LC-MS/MS is the gold standard, validated HP-TLC and RP-HPLC methods also exist for determining this compound in complex matrices like tomatoes, offering cost-effective alternatives [5].

References

- 1. Preharvest Interval [npic.orst.edu]

- 2. Monitoring this compound residues in vegetables using LC-MS/MS [arabjchem.org]

- 3. This compound; Pesticide Tolerances [federalregister.gov]

- 4. Review of the existing maximum residue levels ... [pmc.ncbi.nlm.nih.gov]

- 5. Applying novel economic simple green sample preparation ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Residue Distribution of Hexythiazox in Brinjal and Strawberry

Introduction to Hexythiazox Residue Analysis